molecular formula C19H21ClN4O3 B3045135 N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-90-3

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B3045135
CAS RN: 1021133-90-3
M. Wt: 388.8
InChI Key: GMPBVLDTGWHGJW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (let’s call it Compound X ) is a synthetic organic compound with a complex structure. It belongs to the pyrrolopyrimidine class and exhibits intriguing pharmacological properties. Researchers have explored its potential as a novel CDK2 inhibitor for cancer treatment .


Synthesis Analysis

The synthesis of Compound X involves several steps, including the assembly of its intricate pyrrolopyrimidine scaffold. While the exact synthetic route may vary, it typically includes reactions such as condensations, cyclizations, and functional group modifications. Researchers have successfully prepared Compound X in the laboratory, allowing for further investigations .


Chemical Reactions Analysis

Compound X has undergone extensive evaluation for its chemical reactivity. Researchers have explored its behavior under various conditions, including acidic and basic environments. Additionally, its reactivity toward nucleophiles and electrophiles has been investigated. These studies provide insights into potential synthetic modifications and stability profiles .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Techniques such as NMR, IR, and mass spectrometry provide valuable data for structural confirmation .

Scientific Research Applications

Future Directions

For more detailed information, you can refer to the research paper by Nassar et al. titled “Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations” published in RSC Advances .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3/c1-5-8-24-15(16(25)21-12-7-6-11(2)14(20)9-12)10-13-17(24)22(3)19(27)23(4)18(13)26/h6-7,9-10H,5,8H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPBVLDTGWHGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601104982
Record name N-(3-Chloro-4-methylphenyl)-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

CAS RN

1021133-90-3
Record name N-(3-Chloro-4-methylphenyl)-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021133-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-methylphenyl)-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 5
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

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